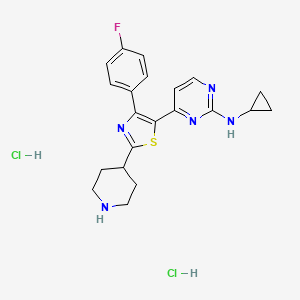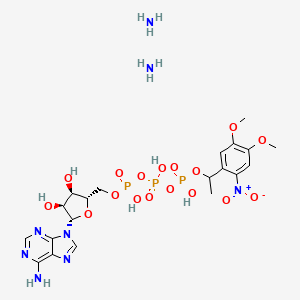![molecular formula C10H13N2Na3O10P2S B1150278 trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potent and selective P2Y14 receptor agonist (EC50 = 0.92 nM). Exhibits >2000-fold selectivity over P2Y6.
Aplicaciones Científicas De Investigación
Phosphonic Acid Applications
Phosphonic acids, characterized by their unique bonding of a phosphorus atom to three oxygen atoms and one carbon atom, find applications across multiple research fields, including chemistry, biology, and physics. These compounds are utilized for their bioactive properties (as drugs or pro-drugs), bone targeting, and in the design of supramolecular or hybrid materials. The synthesis methods for phosphonic acids vary, with the dealkylation of dialkyl phosphonates under acidic conditions being one of the most effective methods. This highlights the compound's versatility and importance in scientific research, particularly in material science and medical applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Organophosphorus Compounds in Environmental Science
Organophosphorus compounds, such as those derived from or related to the mentioned chemical compound, are crucial in environmental science studies. They have been used as insecticides and have applications in treating diseases like schistosomiasis. The transformation of these compounds within the animal body and their potential organ toxicity underscore the importance of understanding their environmental impact and pharmacokinetics (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).
Catalysis and Chemical Synthesis
Compounds with phosphonate and phosphinate groups play a significant role in catalysis and chemical synthesis. For example, Rhodium complexes, including those with phosphorous ligands, are pivotal in catalytic processes. The exploration of novel ligands in rhodium-catalyzed reactions illustrates the ongoing research into making catalytic processes more efficient and sustainable. This area of research is critical for advancing synthetic methodologies in organic chemistry and industrial processes (Medici, Peana, Pelucelli, & Zoroddu, 2021).
Environmental Remediation and Wastewater Treatment
The environmental persistence and potential toxicity of phosphonates, including those related to the specified compound, have made their removal a significant focus in wastewater treatment research. Advanced oxidation processes and other cleaner technologies are being developed and optimized to remove such contaminants from aqueous solutions efficiently, demonstrating the environmental relevance and challenges associated with managing these compounds (Prasannamedha & Kumar, 2020).
Propiedades
Fórmula molecular |
C10H13N2Na3O10P2S |
|---|---|
Peso molecular |
484.2 |
Nombre IUPAC |
trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C10H16N2O10P2S.3Na/c13-6-1-2-12(10(25)11-6)9-8(15)7(14)5(22-9)3-21-24(19,20)4-23(16,17)18;;;/h1-2,5,7-9,14-15H,3-4H2,(H,19,20)(H,11,13,25)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8+,9-;;;/m1.../s1 |
SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Sinónimos |
2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)
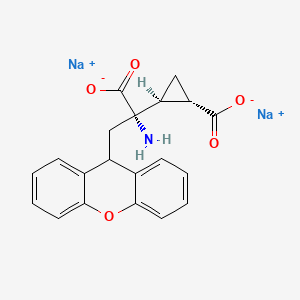
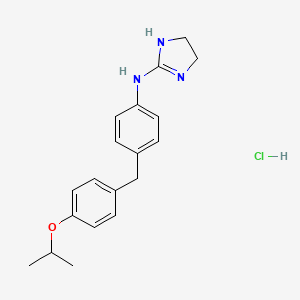
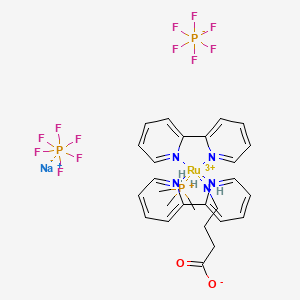

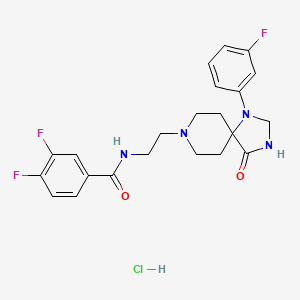
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)
